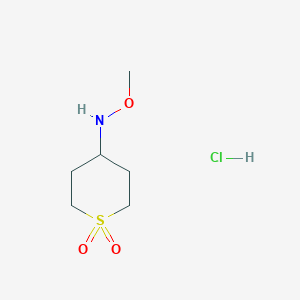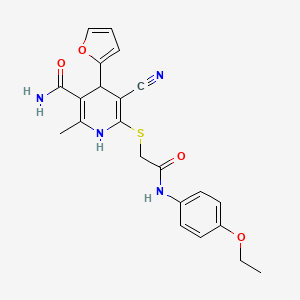
N-Méthoxy-1,1-dioxothian-4-amine ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methoxy-1,1-dioxothian-4-amine;hydrochloride is a chemical compound with diverse applications in scientific research. It is known for its unique properties and reactivity, making it valuable in various fields such as chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
N-Methoxy-1,1-dioxothian-4-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the preparation of O-methyl oximes from aldehydes or ketones.
Biology: It combines with human antithrombin III-thrombin complex to form an inactive thrombin.
Medicine: It has potential medicinal uses, such as inhibiting base excision repair (BER) and potentiating the anti-tumor activity of alkylating agents.
Industry: It is used in the synthesis of various chemical intermediates and products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methoxy-1,1-dioxothian-4-amine;hydrochloride can be synthesized through O-alkylation of hydroxylamine derivatives. For example, it is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves methanolysis of hydroxylamine sulfonates .
Industrial Production Methods
Industrial production methods for N-Methoxy-1,1-dioxothian-4-amine;hydrochloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of mechanochemical methods, such as ball milling, has been explored to minimize environmental impact and reduce energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methoxy-1,1-dioxothian-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, methoxyamine condenses with ketones and aldehydes to give imines .
Mécanisme D'action
The mechanism of action of N-Methoxy-1,1-dioxothian-4-amine;hydrochloride involves its interaction with molecular targets and pathways. For example, it covalently binds to apurinic/apyrimidinic (AP) DNA damage sites and inhibits base excision repair (BER), leading to an increase in DNA strand breaks and apoptosis . This mechanism is particularly relevant in its potential medicinal applications.
Comparaison Avec Des Composés Similaires
N-Methoxy-1,1-dioxothian-4-amine;hydrochloride can be compared with similar compounds such as methoxyamine, N-methylhydroxylamine, and aminomethanol . These compounds share some structural similarities but differ in their reactivity and applications. For instance, methoxyamine is used as a synthon for NH2+ and has potential medicinal uses .
List of Similar Compounds
- Methoxyamine
- N-methylhydroxylamine
- Aminomethanol
Conclusion
N-Methoxy-1,1-dioxothian-4-amine;hydrochloride is a versatile compound with significant applications in various scientific fields Its unique properties and reactivity make it valuable for research and industrial purposes
Propriétés
IUPAC Name |
N-methoxy-1,1-dioxothian-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S.ClH/c1-10-7-6-2-4-11(8,9)5-3-6;/h6-7H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLMVHOLPPJGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC1CCS(=O)(=O)CC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2521796.png)

![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2521798.png)

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2521803.png)

![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2521809.png)
![(2E)-N-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2521810.png)
![2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2521811.png)
![2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2521813.png)
![4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2521814.png)
![benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2521815.png)
![2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane](/img/structure/B2521816.png)

